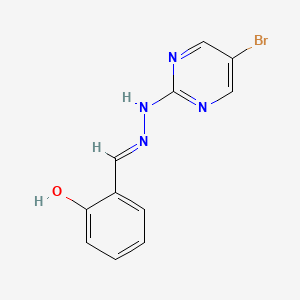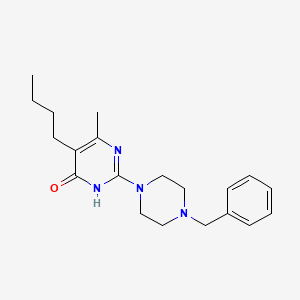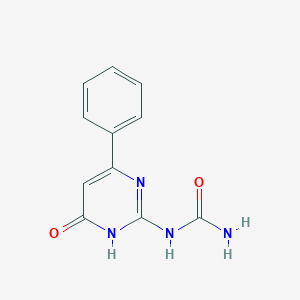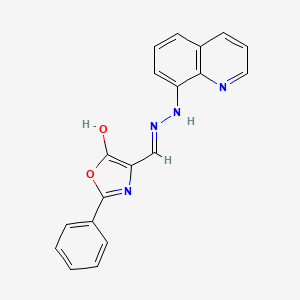![molecular formula C15H23N5O2 B6073604 4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as PPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPM is a morpholine-based compound that has been designed to target specific receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine's mechanism of action involves the modulation of the sigma-1 receptor. By binding to this receptor, this compound can regulate calcium signaling and reduce oxidative stress, leading to neuroprotective effects. This compound has also been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to neurodegenerative diseases. This compound has also been found to improve mitochondrial function, which is important for cellular energy production. Additionally, this compound has been shown to enhance synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine's selectivity for the sigma-1 receptor makes it a promising candidate for the treatment of various neurological disorders. However, its limited solubility and stability can make it difficult to work with in laboratory experiments. Additionally, more research is needed to fully understand this compound's pharmacokinetics and pharmacodynamics.
Future Directions
There are several potential future directions for research on 4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine. One area of interest is the development of this compound analogs with improved solubility and stability. Additionally, more research is needed to understand the long-term effects of this compound and its potential for clinical applications. Finally, this compound's potential as a tool for studying the sigma-1 receptor and its role in various cellular functions warrants further investigation.
Synthesis Methods
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine can be synthesized using a variety of methods, including the use of microwave irradiation and the use of palladium catalysts. In one study, this compound was synthesized using a one-pot, three-component reaction that involved the condensation of 4-pyrimidinylamine, 4-bromo-1-butanol, and 4-piperazinecarboxaldehyde in the presence of a palladium catalyst.
Scientific Research Applications
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been extensively studied for its potential applications in neuroscience research. It has been shown to selectively bind to the sigma-1 receptor, a protein that is involved in various cellular functions, including calcium signaling and apoptosis. This compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-2-15(21)20-5-3-18(4-6-20)13-11-14(17-12-16-13)19-7-9-22-10-8-19/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLSCPMICQPJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)


![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)
![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)
![3-methyl-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6073605.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methylphenyl)propanamide](/img/structure/B6073606.png)

![methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6073615.png)
